甲酸甲酯 4-(2-(3-(3-(4-氟苯基)-1,2,4-噁二唑-5-基)-2-氧代吡啶-1(2H)-基)乙酰胺)苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamido group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could affect the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetamido group could participate in hydrolysis reactions, and the fluorophenyl group could undergo nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamido group could enhance its solubility in polar solvents .科学研究应用
合成和介晶行为
韩等人(2010 年)的一项研究详细阐述了 1,3,4-恶二唑衍生物系列的合成和表征,探索了它们的介晶行为和光致发光特性。这些化合物展现出一系列中间相,包括胆固醇和向列/近晶 A 相,以及强烈的蓝色荧光发射,突出了它们在材料科学和光电应用中的潜力(Han, Wang, Zhang, & Zhu, 2010)。
化学传感特性
马等人(2013 年)报道了含有 1,3,4-恶二唑基团的新型阴离子传感器,展示了它们在氟离子传感方面的选择性和比色特性。这项工作强调了恶二唑衍生物在开发灵敏且选择性的化学传感器方面的潜力(Ma, Li, Zong, Men, & Xing, 2013)。
结构表征和血管紧张素受体拮抗作用
迈耶等人(2003 年)表征了用作合成潜在血管紧张素 II 受体拮抗剂的间隔基的恶二唑衍生物的结构。在恶二唑和苯环之间观察到的 π-π 相互作用表明它们在设计受体靶向药物中的效用(Meyer, Joussef, Gallardo, & Bortoluzzi, 2003)。
抗菌活性
哈利德等人(2016 年)合成了带有化合物的 1,3,4-恶二唑 N-取代衍生物,表现出中度至显着的抗菌活性。这表明此类化合物在开发新的抗菌剂方面的潜力(Khalid et al., 2016)。
抗癌评估
拉维奈克等人(2021 年)设计并合成了含有 1,3,4-恶二唑和噻唑部分的 N-取代苯甲酰胺,对各种癌细胞系表现出中度至优异的抗癌活性。这突出了恶二唑衍生物在肿瘤学中的治疗潜力(Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。
未来方向
属性
IUPAC Name |
methyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O5/c1-32-23(31)15-6-10-17(11-7-15)25-19(29)13-28-12-2-3-18(22(28)30)21-26-20(27-33-21)14-4-8-16(24)9-5-14/h2-12H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCMUMHXIJGNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。